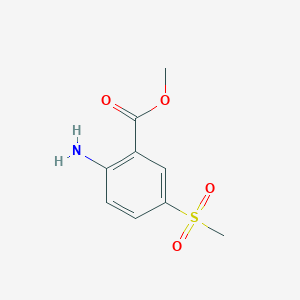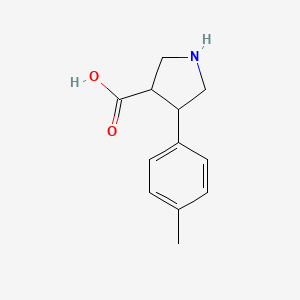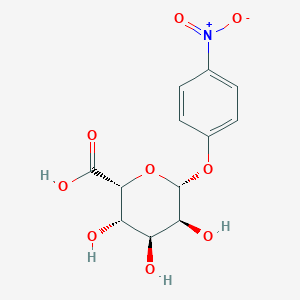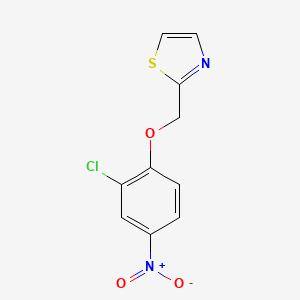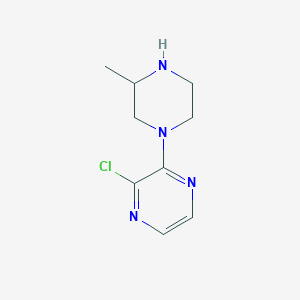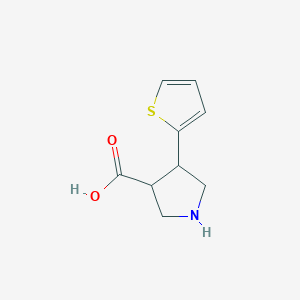
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid, also known as 4-TPCA, is an organic compound with a unique structure and a variety of potential applications. 4-TPCA is a new and promising compound in the field of synthetic organic chemistry due to its unique properties. This compound has been studied for its potential use in various applications, such as drug synthesis, catalysis, and material science, due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Solar Energy Conversion : A study explored organic dyes with structures involving pyrrolidine and thiophene units for use in dye-sensitized solar cells. These compounds, including 2-cyano-3-{5-[2-(4-pyrrolidin-1-ylphenyl)vinyl]thiophen-2-yl}acrylic acid, showed potential in solar-to-electrical energy conversion, indicating their usefulness in renewable energy technologies (Qin et al., 2007).
Polymer Synthesis and Applications : Thiophene and pyrrolidine-based compounds have been used in the synthesis of conducting polymers. These materials find applications in electronics, electrochromic devices, and other areas. For instance, thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its polymers exhibit notable conductive and electrochromic properties (Bingöl et al., 2005).
Anticancer Research : Certain derivatives involving thiophen-2-yl and pyrrolidine units have been evaluated for their anticancer activities. These compounds are synthesized and tested against various cancer cell lines, demonstrating their potential in cancer treatment and drug development (Kumar et al., 2013).
Antioxidant Activity : Research on novel derivatives of pyrrolidine-3-carboxylic acid has shown that some compounds exhibit potent antioxidant activities. This indicates their potential use in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Corrosion Inhibition : Thiophene and pyridine derivatives have been synthesized and characterized as potential corrosion inhibitors for metals like mild steel. These compounds help protect metal surfaces from corrosive environments, which is crucial in industrial applications (Chaitra et al., 2016).
Antibacterial and Antifungal Activities : Derivatives of thiophene and pyrrolidine have been synthesized and evaluated for their antimicrobial properties. These compounds show activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel et al., 2017).
Microbiological Activity : Compounds synthesized from 4-(pyrrolidin-1-yl)pyridine derivatives have shown significant bacteriostatic and antituberculosis activity. This underscores their potential application in treating bacterial infections (Miszke et al., 2008).
Propiedades
IUPAC Name |
4-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRMEYBMQAOZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)
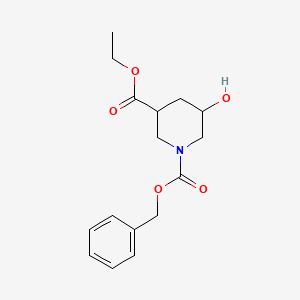
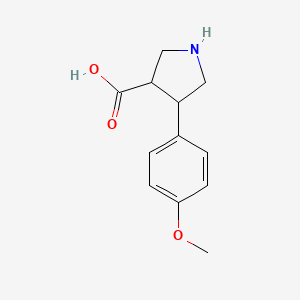
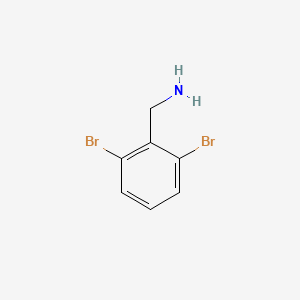
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)
![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)
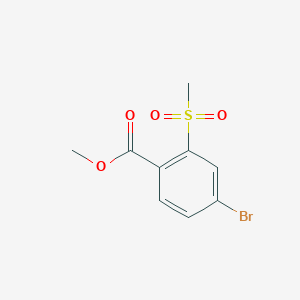
![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
